molecular formula C14H9N5 B14220208 3-(4-Pyridin-2-yltriazol-1-yl)benzonitrile CAS No. 550364-06-2

3-(4-Pyridin-2-yltriazol-1-yl)benzonitrile

Cat. No.: B14220208
CAS No.: 550364-06-2
M. Wt: 247.25 g/mol
InChI Key: NUAUHFOOUOUZDG-UHFFFAOYSA-N
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Description

3-(4-Pyridin-2-yltriazol-1-yl)benzonitrile is an organic compound that features a triazole ring fused with a pyridine ring and a benzonitrile moiety.

Preparation Methods

The synthesis of 3-(4-Pyridin-2-yltriazol-1-yl)benzonitrile typically involves the reaction of 4-azidopyridine with 3-ethynylbenzonitrile under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

For example, using ionic liquids as solvents and catalysts can enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

3-(4-Pyridin-2-yltriazol-1-yl)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-(4-Pyridin-2-yltriazol-1-yl)benzonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The triazole and pyridine rings play a crucial role in these interactions by forming hydrogen bonds and coordinating with metal ions .

Comparison with Similar Compounds

Similar compounds to 3-(4-Pyridin-2-yltriazol-1-yl)benzonitrile include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

550364-06-2

Molecular Formula

C14H9N5

Molecular Weight

247.25 g/mol

IUPAC Name

3-(4-pyridin-2-yltriazol-1-yl)benzonitrile

InChI

InChI=1S/C14H9N5/c15-9-11-4-3-5-12(8-11)19-10-14(17-18-19)13-6-1-2-7-16-13/h1-8,10H

InChI Key

NUAUHFOOUOUZDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN(N=N2)C3=CC=CC(=C3)C#N

Origin of Product

United States

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